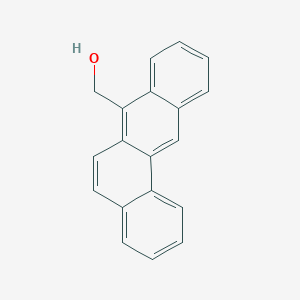

7-Hydroxymethylbenz(a)anthracene

Description

Context of Polycyclic Aromatic Hydrocarbon (PAH) Carcinogenesis

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. bohrium.com They are widespread environmental pollutants, formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.gov Human exposure to PAHs can occur through various routes, including inhalation of polluted air, consumption of charcoal-broiled foods, and skin contact. bohrium.comnih.gov

While PAHs themselves are not typically genotoxic, their carcinogenic potential arises from their metabolic activation within biological systems. researchgate.net This process involves a series of enzymatic reactions that convert the parent PAH into highly reactive metabolites. nih.gov These metabolites can then bind to cellular macromolecules like DNA, forming DNA adducts. nih.govoup.com The formation of these adducts can lead to mutations, alterations in gene expression, and ultimately, the initiation of cancer. bohrium.comnih.gov

Several enzymatic pathways are involved in the metabolic activation of PAHs, including those mediated by cytochrome P450 (CYP) monooxygenases, epoxide hydrolase, and aldo-keto reductases. bohrium.comnih.gov The specific metabolites formed and their carcinogenic potency can vary depending on the structure of the parent PAH and the metabolic capabilities of the exposed organism. nih.govoup.com The International Agency for Research on Cancer (IARC) has classified several PAHs as known, probable, or possible human carcinogens, including benz[a]anthracene. nih.gov

Significance of 7-Hydroxymethylbenz(a)anthracene as a Metabolite in Biological Systems

7-Hydroxymethylbenz(a)anthracene is a metabolite of the polycyclic aromatic hydrocarbon benz(a)anthracene (B33201). portlandpress.com The metabolism of benz(a)anthracene and its derivatives has been a subject of extensive research to understand the mechanisms by which these compounds initiate cancer.

In biological systems, benz(a)anthracene can be metabolized at various positions on its molecular structure. The formation of 7-hydroxymethylbenz(a)anthracene occurs through the oxidation of the methyl group at the 7-position of 7-methylbenz[a]anthracene (B135024). portlandpress.com This metabolic step is significant because the resulting hydroxymethyl derivative can undergo further metabolic transformations. portlandpress.comnih.gov

Research has shown that 7-hydroxymethylbenz(a)anthracene can be further metabolized to form dihydrodiols, such as 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov These dihydrodiols are precursors to highly reactive diol-epoxides, which are considered ultimate carcinogens because they can readily react with DNA. nih.govnih.gov For instance, studies with rat liver microsomes have demonstrated the conversion of 7-hydroxymethylbenz[a]anthracene into various derivatives, including probable 8,9-dihydro-8,9-dihydroxy derivatives and phenols. portlandpress.com

The study of 7-hydroxymethylbenz(a)anthracene and its subsequent metabolites is crucial for elucidating the complete pathway of benz(a)anthracene-induced carcinogenesis. By identifying and characterizing these intermediate metabolites, researchers can better understand the specific chemical species responsible for DNA damage and tumor initiation. This knowledge is essential for assessing the carcinogenic risk of benz(a)anthracene and for developing strategies to prevent or mitigate its harmful effects. Further research has also explored the transformation of 7-hydroxymethylbenz[a]anthracene into its ultimate carcinogenic form, 7-sulfooxymethylbenz[a]anthracene, which has shown greater carcinogenic activity in animal models. nih.gov

Table 1: Key Metabolites in Benz(a)anthracene Carcinogenesis

| Parent Compound | Metabolite | Significance |

| Benz(a)anthracene | 3,4-dihydrodiol | Precursor to a diol-epoxide. nih.gov |

| Benz(a)anthracene | 8,9-dihydrodiol | A major metabolite formed in various biological systems. nih.gov |

| 7-Methylbenz[a]anthracene | 7-Hydroxymethylbenz(a)anthracene | An initial metabolite that can be further activated. portlandpress.com |

| 7-Hydroxymethylbenz(a)anthracene | 7-OHMBA-trans-8,9-dihydrodiol | A subsequent metabolite on the pathway to a diol-epoxide. nih.gov |

| 7-Hydroxymethylbenz(a)anthracene | 7-OHMBA-trans-3,4-dihydrodiol | Another key dihydrodiol metabolite. nih.gov |

| 7-Hydroxymethylbenz(a)anthracene | 7-Sulfooxymethylbenz[a]anthracene | An ultimate electrophilic and carcinogenic form. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

benzo[a]anthracen-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFOOWHDKQMDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167065 | |

| Record name | 7-Hydroxymethylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16110-13-7 | |

| Record name | Benz[a]anthracene-7-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxymethylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymethylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Activation Pathways of 7 Hydroxymethylbenz a Anthracene

Enzymatic Biotransformation Systems

The metabolic fate of 7-OHMBA is intricately linked to the activity of specific enzyme families. These systems are responsible for the structural modifications that ultimately determine the biological activity of the compound.

Cytochrome P450-Mediated Oxidation

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the initial oxidative metabolism of 7-OHMBA. nih.govnih.gov This process involves the introduction of oxygen into the polycyclic aromatic hydrocarbon (PAH) structure, a crucial step in its activation. nih.gov

Several CYP isoforms are involved in the metabolism of xenobiotics, with varying degrees of substrate specificity. Research indicates that specific isoforms, such as those in the CYP1A family, are particularly important in the oxidation of PAHs like 7-OHMBA. nih.gov For instance, the metabolism of the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to its hydroxylated metabolites, including 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (a close analog of 7-OHMBA), is highly dependent on the specific forms of cytochrome P-450 present in the microsomes. nih.gov

Studies using rat liver microsomes have demonstrated that the metabolism of 7-methylbenz[a]anthracene (B135024) (7-MBA), a precursor to 7-OHMBA, and 7-OHMBA itself leads to the formation of various dihydrodiols. nih.gov The fungal metabolism of 7-MBA and 7-OHMBA by Cunninghamella elegans also yields dihydrodiol metabolites, highlighting the conserved nature of these oxidative pathways. nih.gov The primary metabolites identified include 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov

| CYP Isoform Family | Role in PAH Metabolism | Key Findings |

|---|---|---|

| CYP1A | Inducible by PAHs and plays a significant role in their activation. nih.gov | Pretreatment with CYP1A inducers leads to increased binding of DMBA and B[a]P metabolites in various tissues. nih.gov |

| CYP2B | Involved in the metabolism of a wide range of substrates. | Phenobarbital-induced microsomes, which are rich in CYP2B isoforms, show different metabolic profiles for DMBA compared to 3-methylcholanthrene-induced microsomes. nih.gov |

| CYP2C | Participates in the metabolism of several drugs and xenobiotics. nih.gov | CYP2C19 is one of the isoforms involved in the N-dealkylation of perphenazine, a process analogous to some PAH metabolic steps. nih.gov |

| CYP3A | A major human CYP isoform responsible for the metabolism of a large number of drugs. nih.gov | CYP3A4 is implicated in the N-dealkylation of perphenazine. nih.gov |

The activity of CYP enzymes can be significantly altered by exposure to various compounds, a process known as induction or inhibition. evotec.com Induction involves an increase in the synthesis of CYP enzymes, leading to enhanced metabolism of their substrates. nih.gov For example, pretreatment of mice with CYP1A inducers like β-naphthoflavone (BNF) and 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) resulted in a marked accumulation of bound radioactivity from labeled DMBA and benzo[a]pyrene (B130552) (B[a]P) in lung and heart tissues, indicating increased metabolic activation. nih.gov

Conversely, inhibition of CYP activity can reduce the formation of reactive metabolites. evotec.com The inhibitory effects of hydroxylated metabolites of DMBA, such as 7-hydroxymethyl-12-methylbenz[a]anthracene, on the metabolism of the parent compound were found to be significantly greater in 3-methylcholanthrene-induced rat liver microsomes compared to uninduced or phenobarbital-induced microsomes. nih.gov This suggests a competitive inhibition mechanism where the metabolite competes with the parent compound for the active site of the enzyme. nih.gov The CYP1A inhibitor ellipticine (B1684216) has been shown to abolish the binding of reactive metabolites in target endothelial cells. nih.gov

| Modulator | Effect | Mechanism | Example |

|---|---|---|---|

| β-Naphthoflavone (BNF) | Induction | Increases the expression of CYP1A enzymes. nih.gov | Enhanced metabolism and binding of DMBA and B[a]P in mice. nih.gov |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | Induction | A potent inducer of CYP1A enzymes. nih.gov | Increased accumulation of bound radioactivity from labeled PAHs in tissues. nih.gov |

| Phenobarbital | Induction | Induces various CYP isoforms, particularly from the CYP2B family. nih.gov | Alters the metabolic profile of DMBA in rat liver microsomes. nih.gov |

| Ellipticine | Inhibition | A known inhibitor of CYP1A activity. nih.gov | Abolished the binding of reactive DMBA and B(a)P metabolites in endothelial cells. nih.gov |

| 7-Hydroxymethyl-12-methylbenz[a]anthracene | Inhibition | Competes with the parent compound (DMBA) for metabolism by CYP enzymes. nih.gov | Significantly greater inhibition of DMBA metabolism in 3-MC-induced microsomes. nih.gov |

Sulfotransferase-Mediated Esterification

Another crucial pathway in the metabolic activation of 7-OHMBA involves conjugation with a sulfate (B86663) group, a reaction catalyzed by sulfotransferases (SULTs). This process leads to the formation of highly reactive sulfate esters.

Cytosolic sulfotransferases can transform 7-hydroxymethyl-12-methylbenz[a]anthracene, a compound structurally similar to 7-OHMBA, into a reactive sulfate ester. nih.gov This sulfate ester is mutagenic and is considered an active metabolite. nih.gov Similarly, 7,12-dihydroxymethylbenz[a]anthracene is regioselectively conjugated by rat liver cytosolic sulfotransferase to form a reactive and mutagenic hydroxymethyl sulfate ester. nih.gov

The enzymatic activity of sulfotransferases is dependent on a universal sulfate donor molecule, 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS). nih.govwikipedia.org PAPS provides the sulfate group that is transferred to the substrate, in this case, the hydroxymethyl group of 7-OHMBA. rndsystems.comnih.gov The synthesis of PAPS itself is an energy-dependent process, requiring ATP. wikipedia.orgrndsystems.com The presence of PAPS is essential for the sulfotransferase-mediated formation of the reactive sulfate esters of 7-OHMBA and related compounds. nih.gov

Tissue-Specific Sulfotransferase Activity

Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate. In the case of 7-hydroxymethylbenz(a)anthracene, hepatic cytosolic sulfotransferase can transform it into a reactive sulfate ester. nih.govoup.com This metabolite has been shown to be mutagenic. nih.gov The presence of glutathione (B108866) (GSH) can retard the mutagenicity of the 7-hydroxymethylbenz(a)anthracene sulfate ester through the formation of a non-mutagenic glutathione conjugate. oup.com The activity of these sulfotransferases can vary between different tissues, which can influence the local concentration of the reactive sulfate ester.

Epoxide Hydrolase Activity

Epoxide hydrolase is a critical enzyme in the metabolic pathway of polycyclic aromatic hydrocarbons. Following the initial oxidation of the parent compound by cytochrome P450 monooxygenases to form an epoxide, epoxide hydrolase catalyzes the hydration of this epoxide to a trans-dihydrodiol. core.ac.uknih.gov This reaction is a key step in the formation of various dihydrodiol metabolites of 7-hydroxymethylbenz(a)anthracene. The inhibition of epoxide hydrolase has been shown to prevent the formation of these dihydrodiols. core.ac.uk The activity of microsomal epoxide hydrolase is considered a crucial factor in the bioactivation of related compounds, and its presence in target tissues is significant. nih.govsemanticscholar.org

Other Biotransformation Enzymes

Besides sulfotransferases and epoxide hydrolases, other enzymes are involved in the biotransformation of 7-hydroxymethylbenz(a)anthracene. Cytochrome P450 monooxygenases are responsible for the initial epoxidation of the aromatic ring system. core.ac.uk Glutathione S-transferases play a protective role by conjugating reactive intermediates, such as the sulfate ester, with glutathione, leading to their detoxification and excretion. oup.comnih.gov

Characterization of Key Metabolites

The metabolism of 7-hydroxymethylbenz(a)anthracene results in the formation of several key metabolites, including dihydrodiols, sulfate esters, and glutathione conjugates.

Dihydrodiol Metabolites (e.g., trans-3,4-dihydrodiol, trans-8,9-dihydrodiol, 5,6-dihydrodiol, 10,11-dihydrodiol)

The enzymatic oxidation of 7-hydroxymethylbenz(a)anthracene by liver microsomes and other systems leads to the formation of various dihydrodiol metabolites. nih.gov Studies have identified the trans-3,4-dihydrodiol, trans-8,9-dihydrodiol, and 10,11-dihydrodiol as products in multiple systems. nih.gov The 5,6-dihydrodiol has also been identified as a metabolite in rat liver microsomal fractions. nih.govnih.gov Fungal metabolism of 7-hydroxymethylbenz(a)anthracene has been shown to predominantly produce the trans-8,9-dihydrodiol and trans-3,4-dihydrodiol. nih.gov These dihydrodiols can be further metabolized to form highly reactive diol epoxides. nih.gov

| Dihydrodiol Metabolite | Formation System(s) | Reference(s) |

| trans-3,4-dihydrodiol | Rat liver microsomes, mouse skin organ culture, chemical oxidation, fungal metabolism | nih.govnih.gov |

| trans-8,9-dihydrodiol | Rat liver microsomes, mouse skin organ culture, chemical oxidation, fungal metabolism | nih.govnih.govnih.gov |

| 5,6-dihydrodiol | Rat liver microsomes, chemical oxidation | nih.govnih.gov |

| 10,11-dihydrodiol | Rat liver microsomes, mouse skin organ culture, chemical oxidation | nih.govnih.gov |

Sulfate Ester Metabolites

As previously mentioned, 7-hydroxymethylbenz(a)anthracene can be converted to a sulfate ester by sulfotransferase enzymes in the liver cytosol. nih.govoup.com This metabolite is highly reactive and has been identified as a potent mutagen. nih.govoup.com Its formation is dependent on the presence of a PAPS-generating system. oup.com The sulfate ester can covalently bind to macromolecules like DNA and proteins. oup.com

| Metabolite | Formation Enzyme | Key Characteristic | Reference(s) |

| 7-Hydroxymethylbenz(a)anthracene sulfate ester | Hepatic cytosolic sulfotransferase | Highly reactive, mutagenic | nih.govoup.com |

Glutathione Conjugates

Glutathione conjugation represents a significant detoxification pathway for reactive metabolites of 7-hydroxymethylbenz(a)anthracene. The reactive sulfate ester of 7-hydroxymethylbenz(a)anthracene can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases. oup.com This results in the formation of a stable and non-mutagenic S-(benz[a]anthracen-7-yl)methylglutathione conjugate. oup.com In a related compound, 7,12-dihydroxymethylbenz[a]anthracene, a similar regioselective glutathione conjugation occurs via a reactive 7-hydroxymethyl sulfate ester, forming S-(12-hydroxymethylbenz[a]anthracen-7-yl)methylglutathione. nih.gov

| Conjugate | Precursor Metabolite | Enzyme | Characteristic | Reference(s) |

| S-(benz[a]anthracen-7-yl)methylglutathione | 7-Hydroxymethylbenz(a)anthracene sulfate ester | Glutathione S-transferase | Non-mutagenic, stable | oup.com |

| S-(12-hydroxymethylbenz[a]anthracen-7-yl)methylglutathione | 7,12-dihydroxymethylbenz[a]anthracene 7-sulfate | Glutathione S-transferase | Non-mutagenic | nih.gov |

Other Identified Phase I and Phase II Metabolites

The biotransformation of 7-Hydroxymethylbenz(a)anthracene involves several key metabolic steps, primarily the formation of dihydrodiols and their subsequent conjugation.

Phase I Metabolism: The initial oxidative metabolism of 7-OHMBA, a process catalyzed by cytochrome P-450 monooxygenases, primarily results in the formation of trans-dihydrodiols at various positions on the aromatic ring system. In mammalian systems, such as rat liver microsomes, the identified dihydrodiol metabolites include the trans-3,4-, trans-5,6-, trans-8,9-, and trans-10,11-dihydrodiols of 7-OHMBA. nih.gov The formation of these dihydrodiols is a crucial step in the metabolic activation pathway, as they can be further metabolized to highly reactive diol epoxides.

Phase II Metabolism: Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions, which generally serve to increase water solubility and facilitate excretion. For compounds structurally related to 7-OHMBA, such as 7,12-dihydroxymethylbenz[a]anthracene, the formation of glutathione conjugates has been observed in rat liver cytosol. nih.gov This suggests that glutathione conjugation, mediated by glutathione S-transferases, is a likely Phase II metabolic pathway for the reactive intermediates of 7-OHMBA. nih.gov

Comparative Metabolic Studies

The metabolism of 7-OHMBA has been investigated in different biological systems, revealing both similarities and distinct differences in the metabolic profiles.

Mammalian In Vitro and In Vivo Systems (e.g., rat liver, mouse epidermis, human tissues)

Studies utilizing rat liver preparations have provided significant insights into the mammalian metabolism of 7-OHMBA. Incubation of 7-OHMBA with rat liver microsomes leads to the formation of a range of dihydrodiol metabolites. nih.gov

Notably, the metabolism of the parent compound, 7-methylbenz(a)anthracene (7-MBA), in mouse skin has been shown to produce various dihydrodiols. nih.gov Since 7-OHMBA is a primary metabolite of 7-MBA, it is plausible that similar metabolic pathways exist for 7-OHMBA in mouse epidermis. However, specific studies focusing solely on the metabolism of 7-OHMBA in mouse epidermis and human tissues are limited in the current scientific literature.

The following table summarizes the identified metabolites of 7-OHMBA in rat liver systems.

| System | Metabolite |

| Rat Liver Microsomes | 7-Hydroxymethylbenz(a)anthracene-trans-3,4-dihydrodiol |

| 7-Hydroxymethylbenz(a)anthracene-trans-5,6-dihydrodiol | |

| 7-Hydroxymethylbenz(a)anthracene-trans-8,9-dihydrodiol | |

| 7-Hydroxymethylbenz(a)anthracene-trans-10,11-dihydrodiol | |

| Rat Liver Cytosol | S-(12-hydroxymethylbenz[a]anthracen-7-yl)methylglutathione (from a related compound) nih.gov |

Microbial Biotransformation (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans is a well-established microbial model for studying the metabolism of xenobiotics, including PAHs. When incubated with 7-OHMBA, C. elegans demonstrates a remarkable ability to metabolize this compound. nih.gov

The primary metabolites identified from the fungal biotransformation are the trans-8,9-dihydrodiol and the trans-3,4-dihydrodiol of 7-OHMBA. nih.gov This indicates that the enzymatic machinery of C. elegans, particularly its cytochrome P-450 enzymes, can hydroxylate the aromatic ring of 7-OHMBA in a manner that is qualitatively similar to that of mammalian systems. However, a notable difference is the absence of the 5,6- and 10,11-dihydrodiols that are formed in rat liver microsomes. nih.gov This highlights the regio- and stereoselectivity differences that can exist between microbial and mammalian metabolic systems.

The table below outlines the metabolites of 7-OHMBA produced by Cunninghamella elegans.

| System | Metabolite |

| Cunninghamella elegans | 7-Hydroxymethylbenz(a)anthracene-trans-8,9-dihydrodiol nih.gov |

| 7-Hydroxymethylbenz(a)anthracene-trans-3,4-dihydrodiol nih.gov |

Molecular Mechanisms of Genotoxicity and Dna Adduct Formation

DNA Adduct Formation and Characterization

The hallmark of genotoxicity for many chemical carcinogens, including PAHs and their metabolites, is the formation of covalent bonds with DNA, creating bulky additions known as DNA adducts. These adducts can disrupt the normal functioning of DNA, including replication and transcription.

Research has demonstrated that hydroxylated metabolites of benz[a]anthracenes are capable of covalently binding to DNA. Studies involving the closely related compound, 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA), have shown its ability to form DNA adducts in both in vivo and in vitro systems. In the epidermis of Sencar mice, DNA adducts derived from the further metabolism of 7-OHM-12-MBA have been identified nih.gov. Furthermore, epidermal homogenates can catalyze the covalent binding of this compound to calf thymus DNA in vitro nih.gov.

Subcutaneous administration of 7-hydroxymethylbenz[a]anthracene (7-HMBA) in rats also results in the formation of DNA adducts. These findings suggest that the hydroxymethyl group at the 7-position is a critical site for metabolic activation leading to DNA binding.

The chemical structures of DNA adducts formed by 7-Hydroxymethylbenz(a)anthracene and its analogs have been a focus of research to understand their biological consequences. Studies have revealed that 7-HMBA can form benzylic DNA adducts. Following administration in rats, one major and several minor benzylic DNA adducts were detected. Co-chromatography analysis indicated that the major adduct from 7-HMBA comigrates with a specific adduct formed from its parent compound, suggesting a common reactive intermediate.

In addition to benzylic adducts, the formation of diol epoxide-related DNA adducts is a significant pathway for PAHs. For 7-methylbenz[a]anthracene (B135024) (7-MBA), the precursor to 7-OHMBA, analysis has shown the presence of deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts. These are formed from both the anti- and syn-bay-region diol-epoxides of 7-MBA nih.gov. The major DNA adduct identified in mouse epidermis was tentatively characterized as (+)-anti-7-MBADE-trans-N2-dGuo nih.gov. Given that 7-OHMBA is a primary metabolite of 7-MBA, it is plausible that similar diol-epoxide adducts are formed from 7-OHMBA as well.

Detailed studies on the kinetics of formation and the persistence of DNA adducts specifically from 7-Hydroxymethylbenz(a)anthracene are not extensively available in the reviewed literature. However, research on its precursor, 7-methylbenz[a]anthracene (7-MBA), provides some insight into the timeline of adduct formation. Following a single topical application of 7-MBA to SENCAR mouse epidermis, the total covalent binding was measured at 0.37 ± 0.07 pmol/mg of DNA after 24 hours nih.gov. This single time-point measurement indicates that adduct formation occurs relatively rapidly, but further research is needed to fully characterize the kinetics and long-term persistence of adducts derived from 7-Hydroxymethylbenz(a)anthracene.

Mutagenic Activity and Related Biological Endpoints

The formation of DNA adducts is a primary cause of mutations, which can be assessed through various biological assays. These assays provide a measure of the genotoxic potential of a chemical compound.

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemicals. While direct data on the mutagenicity of 7-Hydroxymethylbenz(a)anthracene in this assay is limited in the available literature, studies on its related metabolites provide valuable information.

The 3,4-dihydrodiol of 7-methylbenz[a]anthracene, a further metabolite, has been shown to be highly mutagenic in S. typhimurium strain TA98 when activated by liver microsomes nih.gov. Another reactive metabolite, 7-methylbenz[a]anthracene-5,6-oxide, has also demonstrated mutagenic activity in S. typhimurium strains TA98 and TA100 nih.gov. The mutagenicity of this K-region epoxide was found to be influenced by the composition of the exposure medium nih.gov. These findings suggest that metabolites of 7-methylbenz[a]anthracene, which could be formed from 7-Hydroxymethylbenz(a)anthracene, are potent mutagens in bacterial systems.

| Compound | Bacterial Strain | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| 3,4-dihydrodiol of 7-methylbenz[a]anthracene | TA98 | Required (liver microsomes) | Highly mutagenic | nih.gov |

| 7-methylbenz[a]anthracene-5,6-oxide | TA98, TA100 | Not specified | Mutagenic | nih.gov |

Studies using mammalian cell systems provide further evidence for the mutagenic potential of hydroxylated benz[a]anthracene derivatives. In a cell-mediated assay, where metabolically incompetent Chinese hamster V79 cells were co-cultivated with metabolically active golden hamster cells, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) was found to be mutagenic nih.govnih.govosti.gov.

This compound induced mutations at two different genetic loci, characterized by resistance to ouabain (B1677812) and 6-thioguanine (B1684491) nih.govnih.gov. The mutagenic response was observed to increase with the dose of the hydrocarbon nih.govnih.gov. It is important to note that in the absence of the metabolically active cells, 7-hydroxymethyl-12-methylbenz[a]anthracene was not mutagenic to the V79 cells, highlighting the necessity of metabolic activation for its genotoxic effects nih.govnih.gov.

| Assay System | Genetic Markers | Result | Key Finding | Reference |

|---|---|---|---|---|

| Cell-mediated assay with golden hamster cells | Ouabain resistance, 6-thioguanine resistance | Mutagenic | Dose-dependent increase in mutation frequency. Metabolic activation is required. | nih.govnih.govosti.gov |

Correlation between DNA Adducts and Mutagenicity

The genotoxicity of 7-Hydroxymethylbenz(a)anthracene is intrinsically linked to its metabolic activation to reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis, and their correlation with mutagenic outcomes has been a subject of significant research.

Studies have demonstrated that the types and levels of DNA adducts formed by 7-Hydroxymethylbenz(a)anthracene and its metabolites directly influence its mutagenic potential. The metabolic activation of 7-Hydroxymethylbenz(a)anthracene can proceed through various pathways, leading to the formation of different reactive species, including diol epoxides. These highly reactive electrophiles can then attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, resulting in the formation of bulky adducts.

The structural characteristics of these adducts can disrupt the normal functioning of DNA polymerase during replication, leading to misincorporation of nucleotides and, consequently, mutations. The "bay-region" theory of polycyclic aromatic hydrocarbon (PAH) carcinogenesis posits that diol epoxides with a bay-region geometry are particularly potent mutagens and carcinogens. While 7-Hydroxymethylbenz(a)anthracene itself is a metabolite of the more potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA), its own metabolic activation and subsequent DNA adduct formation are crucial to its mutagenic activity.

Research has shown that the DNA adducts derived from 7-Hydroxymethylbenz(a)anthracene can be chromatographically identified and quantified. The comparison of adduct profiles from 7-Hydroxymethylbenz(a)anthracene with those from its parent compounds, such as DMBA, has provided insights into the metabolic pathways leading to mutagenicity. For instance, some DNA adducts formed from DMBA have been shown to be chromatographically indistinguishable from those formed from 7-hydroxymethyl-12-methylbenz(a)anthracene, suggesting that the hydroxymethyl derivative is an important intermediate in the genotoxic cascade of DMBA. nih.gov

The mutagenicity of benz(a)anthracene (B33201) derivatives has been evaluated in various systems, including the Salmonella typhimurium mutagenicity assay (Ames test). These studies have revealed that the mutagenic potency of different derivatives can vary significantly, and this variation often correlates with the efficiency of their metabolic activation and the nature of the DNA adducts they form. For example, studies on derivatives of the related compound dibenz[a,c]anthracene (B33276) have shown that the position of functional groups can dramatically influence mutagenic activity in Salmonella typhimurium TA100. nih.gov While not directly on 7-Hydroxymethylbenz(a)anthracene, these findings underscore the principle that the chemical structure of a PAH metabolite dictates its interaction with DNA and its resulting mutagenicity.

The table below summarizes the key findings regarding the correlation between DNA adducts and the mutagenicity of 7-Hydroxymethylbenz(a)anthracene and related compounds.

| Compound | Key Finding | Relevance to Mutagenicity |

| 7-Hydroxymethyl-12-methylbenz(a)anthracene | Forms DNA adducts in mouse epidermis that are chromatographically similar to some adducts from DMBA. nih.gov | Suggests it is an intermediate in the metabolic activation of DMBA to mutagenic species. |

| Benz(a)anthracene derivatives | Mutagenic activity in Salmonella typhimurium is dependent on the specific chemical structure and metabolic activation. nih.gov | Highlights the structure-activity relationship in the mutagenicity of this class of compounds. |

| Dibenz[a,c]anthracene derivatives | The position of hydroxyl groups significantly alters mutagenic potency in Salmonella typhimurium TA100. nih.gov | Provides evidence that the nature and location of metabolic modifications are critical determinants of mutagenicity. |

Unscheduled DNA Synthesis Induction

Unscheduled DNA synthesis (UDS) is a key process of DNA repair, specifically nucleotide excision repair (NER), that is triggered by DNA damage. The induction of UDS is a reliable indicator of genotoxicity, as it reflects the cell's attempt to repair DNA lesions, such as those caused by the formation of bulky adducts from chemicals like 7-Hydroxymethylbenz(a)anthracene.

The ability of a chemical to induce UDS is often tested in vitro using cultured mammalian cells. Following exposure to the test compound, the cells are incubated with radiolabeled thymidine (B127349). In cells that are not undergoing scheduled DNA synthesis (S-phase), the incorporation of this labeled thymidine into the DNA is indicative of UDS.

While direct studies on 7-Hydroxymethylbenz(a)anthracene's UDS induction are limited in publicly available literature, research on closely related compounds provides valuable insights. For instance, the potent carcinogen 7-bromomethylbenz(a)anthracene has been shown to induce UDS in normal human lymphocytes. nih.gov This indicates that damage to DNA by this benz(a)anthracene derivative is recognized by the cellular repair machinery, leading to the initiation of NER.

Conversely, studies on the parent compound, benz(a)anthracene, have shown it to be negative for UDS induction in human fibroblasts under specific assay conditions. nih.gov The rate of UDS in treated cell cultures was not significantly different from that of the negative control. nih.gov This highlights the importance of the specific chemical structure and the metabolic capabilities of the test system in determining the genotoxic outcome. The presence of the hydroxymethyl group in 7-Hydroxymethylbenz(a)anthracene, as opposed to the bromine in 7-bromomethylbenz(a)anthracene or the unsubstituted ring in benz(a)anthracene, would likely influence its metabolic activation and subsequent ability to induce UDS.

The induction of UDS is a critical component in assessing the genotoxic risk of a chemical. A positive UDS result signifies that the compound or its metabolites have caused sufficient DNA damage to elicit a cellular repair response. This repair process, however, is not always error-free and can itself contribute to the fixation of mutations if the damage is extensive or if the repair machinery is overwhelmed.

The following table summarizes the findings on UDS induction by benz(a)anthracene and a related derivative.

| Compound | Test System | Result | Implication |

| 7-Bromomethylbenz(a)anthracene | Normal human lymphocytes | Induction of UDS. nih.gov | The compound causes DNA damage that is recognized and repaired by the NER pathway. |

| Benz(a)anthracene | Human fibroblasts | Negative for UDS induction. nih.gov | Under the tested conditions, the parent compound did not induce a significant DNA repair response. |

Carcinogenic and Tumorigenic Potential

In Vivo Tumorigenesis Studies

In vivo animal models have been crucial in demonstrating the capacity of 7-HBA and its related compounds to induce tumors in various organs. These studies provide foundational evidence of its carcinogenic potential.

Research has shown that derivatives of benz[a]anthracene can induce a range of organ-specific tumors. For instance, studies on newborn mice using derivatives like 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) have demonstrated the induction of lung adenomas and liver tumors. nih.govoup.com In studies involving repeated subcutaneous injections in rats, a metabolite of 7-HBA, 7-sulfooxymethylbenz[a]anthracene (7-SBA), was shown to induce sarcomas at the injection site. nih.gov Furthermore, broader studies on benz[a]anthracene, the parent compound, have documented its ability to cause pulmonary adenomas and hepatomas in mice. epa.gov While direct studies on 7-HBA inducing mammary gland adenocarcinomas or adrenal necrosis are less specific in the provided context, the carcinogenic profile of its parent compounds and metabolites suggests a broad tumorigenic capability.

Tumor Induction by Benz(a)anthracene (B33201) Derivatives

| Compound/Derivative | Animal Model | Tumor Type |

|---|---|---|

| 7-hydroxymethyl-12-methylbenz[a]anthracene | Newborn Mice | Lung Adenomas, Liver Tumors nih.govoup.com |

| 7-sulfooxymethylbenz[a]anthracene (7-SBA) | Female Sprague-Dawley Rats | Sarcomas nih.gov |

| Benz[a]anthracene (Parent Compound) | Mice | Pulmonary Adenomas, Hepatomas epa.gov |

Comparative Tumorigenicity of Metabolites and Derivatives

Comparative studies are essential for understanding the structure-activity relationships that govern the carcinogenic potency of 7-HBA and its analogs.

7-HBA vs. 7-SBA : A direct comparison revealed that 7-sulfooxymethylbenz[a]anthracene (7-SBA) is significantly more carcinogenic than its precursor, 7-HBA. In a study on female Sprague-Dawley rats, 7-SBA induced sarcomas in seven out of thirteen animals, whereas 7-HBA induced sarcomas in only two out of twelve rats under the same conditions. nih.gov

Dihydrodiol Derivatives : The tumorigenicity of dihydrodiol metabolites has been extensively studied. In newborn mice, the 3,4-dihydrodiol of 7-hydroxymethyl-12-methylbenz[a]anthracene was found to be 4.1 times more potent in inducing lung adenomas than its parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.govoup.com This highlights that specific dihydrodiols are proximate carcinogenic metabolites. Conversely, other dihydrodiols, such as the 5,6-, 8,9-, and 10,11-dihydrodiols of 7-hydroxymethyl-12-methylbenz[a]anthracene, showed significantly lower tumorigenic activity, comparable to the control group. nih.govoup.com

7-HBA vs. 7-Bromomethylbenz[a]anthracene (BrMeBA) : In studies on mouse skin, 7-Bromomethylbenz[a]anthracene (BrMeBA) was identified as a powerful tumor promoter. nih.gov In contrast, animals treated with 7-HBA over a long period developed significantly fewer tumors, suggesting that the solvolysis of BrMeBA to 7-HBA is not the primary mechanism for its potent promotional activity. nih.gov

Comparative Tumorigenicity of 7-HBA and its Derivatives

| Compound | Comparison | Finding | Reference |

|---|---|---|---|

| 7-sulfooxymethylbenz[a]anthracene (7-SBA) | vs. 7-HBA | More carcinogenic in inducing sarcomas in rats. | nih.gov |

| 3,4-dihydrodiol of 7-hydroxymethyl-12-methylbenz[a]anthracene | vs. DMBA | 4.1 times more lung adenomas induced in newborn mice. | nih.govoup.com |

| Other dihydrodiols of 7-hydroxymethyl-12-methylbenz[a]anthracene | vs. Control | Less than 2-fold higher induction of lung adenomas. | nih.govoup.com |

Elucidation of Ultimate Carcinogenic Forms

The transformation of a procarcinogen into its ultimate carcinogenic form is a critical step in chemical carcinogenesis. For 7-HBA, this involves metabolic activation to highly reactive electrophilic species that can bind to cellular macromolecules like DNA.

Two primary pathways are recognized for the metabolic activation of hydroxymethyl-PAHs to their ultimate carcinogenic forms: the formation of sulfate (B86663) esters and the formation of diol epoxides.

Sulfate Esters : The formation of a sulfate ester is a key activation pathway for 7-HBA. nih.gov The carcinogen 7-hydroxymethyl-12-methylbenz[a]anthracene is known to be activated and covalently bind to DNA through a sulphate ester intermediate. nih.gov This process is catalyzed by sulfotransferase enzymes, which convert the hydroxymethyl group into a reactive sulfooxy group, creating a potent electrophile. nih.gov

Diol Epoxides : The diol epoxide pathway is a well-established activation mechanism for many PAHs. nih.gov This pathway involves the enzymatic conversion of the parent compound into a trans-dihydrodiol by cytochrome P450 and epoxide hydrolase. nih.gov This dihydrodiol is then further oxidized by cytochrome P450 to form a highly reactive diol epoxide in the "bay region" of the molecule. epa.govnih.gov For benz[a]anthracene, the bay-region diol-epoxide is considered a likely ultimate carcinogenic and mutagenic form. nih.gov Studies on 7-methylbenz[a]anthracene (B135024) also point to the bay-region diol-epoxide as the key activated metabolite. nih.gov

Modulatory Factors in Carcinogenesis

Several factors can influence or modulate the carcinogenic process initiated by 7-HBA and its derivatives. These factors primarily relate to the metabolic enzymes responsible for both activation and detoxification.

The bioactivation of carcinogens like 7-HBA is heavily dominated by cytochrome P450 (CYP) enzymes. nih.gov Variations in the activity and expression of these enzymes can significantly alter an individual's susceptibility to the carcinogenic effects of the compound. For instance, the chlorination of the parent compound, benz[a]anthracene, was found to alter its organ-specific distribution and its regulation of CYP genes in rats, suggesting that chemical modifications can change its toxicological impact. nih.govresearchgate.net Furthermore, strategies in chemoprevention often focus on inhibiting enzymes that activate procarcinogens or inducing enzymes that detoxify them. nih.gov Studies have also explored the use of anti-inflammatory agents to modulate tumorigenesis. For example, the steroid fluocinolone (B42009) acetonide was shown to inhibit papilloma formation initiated by DMBA and promoted by BrMeBA, although it did not affect carcinoma development, suggesting complex modulatory effects. nih.gov

Enzyme Inhibition and Induction Effects on Tumorigenesis

The transformation of 7-HBA and its parent compounds by various enzymes is a critical determinant of their carcinogenic potential. The interplay of enzyme inhibition and induction can either potentiate or attenuate the tumorigenic effects of these compounds.

Key to the metabolic activation of many PAHs are the cytochrome P-450 (CYP) enzymes. Research on the closely related 7,12-dimethylbenz[a]anthracene (DMBA) and its hydroxylated metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OH-DMBA), provides significant insights. The competition between a parent PAH and its hydroxylated metabolite for metabolism by CYP enzymes can lead to the formation of highly reactive hydroxylated dihydrodiol epoxides. nih.gov

Studies have shown that the inhibitory effects of hydroxylated metabolites like 7-OH-DMBA on the metabolism of the parent compound, DMBA, are highly dependent on the specific isoforms of cytochrome P-450 present. nih.gov For instance, the inhibition was found to be 30- to 50-fold greater in liver microsomes induced with 3-methylcholanthrene (B14862) (which boosts P-450c levels) compared to uninduced or phenobarbital-induced microsomes. nih.gov This suggests that the induction of specific CYP isoforms can significantly alter the metabolic landscape and, consequently, the carcinogenic outcome.

Furthermore, the binding affinity of these compounds to CYP enzymes plays a crucial role. Both 7-OH-DMBA and its isomer, 12-hydroxymethyl-7-methylbenz[a]anthracene, exhibit a 2.5-fold higher binding affinity to purified P-450c than the parent compound, DMBA. nih.gov This preferential binding indicates that hydroxylation can lead to a more efficient metabolism of the metabolite, potentially influencing the generation of ultimate carcinogens. nih.gov

Another critical enzyme in the bioactivation of 7-HBA is sulfotransferase. This enzyme facilitates the conversion of the hydroxymethyl group to a highly reactive sulfate ester. nih.gov The resulting 7-hydroxymethylbenz(a)anthracene sulfate ester is a potent mutagen. nih.gov The mutagenicity of 7-hydroxymethyl-12-methylbenz[a]anthracene in the presence of hepatic sulfotransferase has been reported to be significantly higher than that of its parent compound, DMBA, or the metabolite itself in the presence of hepatic monooxygenase. nih.gov This underscores the pivotal role of sulfotransferase in transforming 7-HBA into an ultimate carcinogenic form.

The table below summarizes the key enzymes involved in the metabolism of 7-HBA and their effects on its tumorigenicity.

| Enzyme Family | Specific Enzyme(s) | Effect on 7-HBA and its Analogs | Impact on Tumorigenesis |

| Cytochrome P-450 | P-450c (CYP1A1) | Preferential binding and metabolism of hydroxylated metabolites. nih.gov | Potentially alters the balance of metabolic activation, influencing the formation of ultimate carcinogens. nih.gov |

| P-450 (uninduced) | Lower inhibitory effect of hydroxylated metabolites on parent compound metabolism. nih.gov | May lead to a different profile of carcinogenic metabolites compared to induced states. nih.gov | |

| P-450 (phenobarbital-induced) | Lower inhibitory effect of hydroxylated metabolites on parent compound metabolism. nih.gov | Similar to uninduced microsomes, suggesting isoform-specific effects. nih.gov | |

| Sulfotransferase | Hepatic Sulfotransferase | Converts the hydroxymethyl group to a highly reactive sulfate ester. nih.gov | Significantly increases the mutagenicity and likely the carcinogenicity of 7-HBA. nih.gov |

Structure-Related Differences in Carcinogenic Potency

The carcinogenic potency of benz(a)anthracene derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the aromatic ring system. The presence of a hydroxymethyl group at the 7-position confers a certain level of carcinogenic activity to 7-HBA, which differs from that of its parent compound and other derivatives.

Research has demonstrated that 7-sulfooxymethylbenz[a]anthracene, the sulfate ester of 7-HBA, is a more potent carcinogen than 7-HBA itself. In a study involving subcutaneous injections in female Sprague-Dawley rats, 7-sulfooxymethylbenz[a]anthracene induced sarcomas in seven out of thirteen rats, whereas 7-HBA induced sarcomas in only two out of twelve rats. nih.gov This highlights the significance of the metabolic activation of the hydroxymethyl group to a sulfate ester in enhancing carcinogenic potency. nih.gov

Comparative studies of various benz(a)anthracene derivatives in newborn mice have further elucidated these structure-activity relationships. 7-Methylbenz(a)anthracene (7-MBA) was found to be the most tumorigenic among the tested compounds, inducing subcutaneous sarcomas, lung tumors, and liver tumors. nih.gov 7-Bromomethylbenz(a)anthracene was slightly less active than 7-MBA. nih.gov The introduction of a chloro group, as in 4-chloro-7-bromomethylbenz(a)anthracene, resulted in only marginal carcinogenic activity. nih.gov

The following table provides a comparative overview of the carcinogenic activity of 7-HBA and related benz(a)anthracene derivatives.

| Compound | Experimental Model | Observed Tumors | Relative Carcinogenic Potency |

| 7-Sulfooxymethylbenz[a]anthracene | Female Sprague-Dawley rats (subcutaneous injection) | Sarcomas at the injection site (7/13 rats). nih.gov | More potent than 7-HBA. nih.gov |

| 7-Hydroxymethylbenz(a)anthracene (7-HBA) | Female Sprague-Dawley rats (subcutaneous injection) | Sarcomas at the injection site (2/12 rats). nih.gov | Less potent than its sulfate ester. nih.gov |

| 7-Methylbenz(a)anthracene (7-MBA) | Newborn Swiss mice | Subcutaneous sarcomas, lung tumors, liver tumors. nih.gov | Highly tumorigenic. nih.gov |

| 7-Bromomethyl-12-methylbenz(a)anthracene | Newborn Swiss mice | Lung tumors, liver tumors, fewer subcutaneous sarcomas. nih.gov | Similarly active in lung and liver to 7-MBA. nih.gov |

| 7-Bromomethylbenz(a)anthracene | Newborn Swiss mice | Not specified in detail, but seemingly slightly less active than 7-MBA. nih.gov | Slightly less active than 7-MBA. nih.gov |

| 4-Chloro-7-bromomethylbenz(a)anthracene | Newborn Swiss mice | Slightly increased risk of liver tumors in male mice. nih.gov | Marginal activity. nih.gov |

| 1,7,12-Trimethylbenz[a]anthracene | Not specified | Lacks carcinogenic activity. nih.gov | Inactive. nih.gov |

| 2,7,12-Trimethylbenz[a]anthracene | Not specified | Lacks carcinogenic activity. nih.gov | Inactive. nih.gov |

These findings collectively underscore that while 7-HBA is carcinogenic, its potency is significantly influenced by its metabolic conversion to a sulfate ester. Furthermore, the nature of the substituent at the 7-position and elsewhere on the benz(a)anthracene nucleus plays a critical role in modulating carcinogenic activity, with the methyl group in 7-MBA conferring particularly high potency.

Advanced Methodologies for Research on 7 Hydroxymethylbenz a Anthracene

Synthetic Methodologies for the Chemical Compound and its Metabolites

The synthesis of 7-hydroxymethylbenz(a)anthracene and its metabolites is crucial for toxicological and metabolic studies. One established method involves the hydroxylation of the 7-methyl group of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a well-known carcinogenic polycyclic aromatic hydrocarbon (PAH). This initial step is considered a key event in the metabolic activation of DMBA. nih.gov

Further synthesis can yield various derivatives. For instance, the methyl ethers and acetoxy derivatives of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) have been synthesized to explore the structure-activity relationships of DMBA metabolites. acs.org The synthesis of these compounds allows for a deeper understanding of how structural modifications influence their biological activities.

A critical metabolite, 7-sulfoxymethyl-12-methylbenz[a]anthracene, is synthesized from 7-hydroxymethyl-12-methylbenz[a]anthracene. This sulfated metabolite is a highly reactive electrophile and is considered an ultimate carcinogen. nih.gov Its synthesis is pivotal for studying the mechanisms of DNA adduction and carcinogenesis. The generation of a reactive benzylic carbocation from this sulfate (B86663) ester is a key feature of its mode of action. nih.gov

Analytical Chemistry Techniques for Characterization

The accurate characterization of 7-hydroxymethylbenz(a)anthracene and its metabolites relies on a suite of advanced analytical techniques. These methods are essential for separating complex mixtures, identifying individual compounds, and elucidating their structures.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of 7-hydroxymethylbenz(a)anthracene and its various metabolites from biological and environmental samples. nih.gov Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for this purpose. rdd.edu.iq The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. sielc.comsigmaaldrich.com

Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of a wide range of metabolites with varying polarities. sigmaaldrich.com For instance, a gradient of methanol and water can effectively separate metabolites of 7,12-dimethylbenz[a]anthracene, including 7-hydroxymethylbenz(a)anthracene. sigmaaldrich.com The separated compounds are often detected using fluorescence or UV-visible absorption detectors. rdd.edu.iqsigmaaldrich.com

For applications requiring mass spectrometric analysis, the mobile phase composition is adjusted to be compatible with the mass spectrometer, often by replacing non-volatile buffers like phosphoric acid with volatile alternatives like formic acid. sielc.com The scalability of HPLC methods also allows for the preparative isolation of impurities and metabolites for further structural analysis. sielc.com

Below is a table summarizing typical HPLC conditions used for the analysis of related benz(a)anthracene (B33201) derivatives:

| Parameter | Condition 1 | Condition 2 |

| Column | SUPELCOSIL™ LC-18, 25 cm × 4.6 mm I.D., 5 µm particles | ODS-C18 column (150×4.6 mm I.D) |

| Mobile Phase | [A] methanol:[B] water, (50:50, A:B), 10 min to 100:0 at 2.5% /min. | (80:20) v/v acetonitrile:0.01M phosphate (B84403) buffer solution at pH 6 |

| Flow Rate | 0.8 mL/min | 1ml/min |

| Detector | Fluorescence | UV absorption at 254 nm |

| Sample | Rat liver, 9000 × g supernatant fraction from Aroclor-treated animals | Environmental water sample |

| Reference | sigmaaldrich.com | rdd.edu.iq |

Spectrometric Identification (e.g., Mass Spectrometry, UV-Visible Absorption Spectroscopy)

Spectrometric techniques are indispensable for the structural elucidation and identification of 7-hydroxymethylbenz(a)anthracene and its metabolites following chromatographic separation.

Mass Spectrometry (MS) provides critical information about the molecular weight and fragmentation patterns of the analytes. nih.gov Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact metabolite conjugates. For example, ESI-MS has been used to visualize 7-sulfoxymethyl-12-methylbenz[a]anthracene as an intact anion in negative ion mode and its corresponding carbocation in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural confirmation by providing detailed fragmentation data of the parent ions. nih.gov

UV-Visible Absorption Spectroscopy is used to characterize the electronic structure of these aromatic compounds. nih.gov The absorption spectra of anthracene (B1667546) and its derivatives typically exhibit characteristic bands in the ultraviolet region. nih.govresearchgate.net The position and intensity of these absorption maxima provide valuable information for identifying the chromophore of the molecule. The UV-visible absorption spectra of metabolites are often compared with those of authentic reference compounds for identification. nih.gov

Advanced Spectroscopic Methods (e.g., Circular Dichroism, Fluorospectroscopy)

Advanced spectroscopic methods provide further insights into the stereochemistry and electronic properties of 7-hydroxymethylbenz(a)anthracene and its interactions with biological macromolecules.

Circular Dichroism (CD) Spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. This has been applied to the dihydrodiol metabolites of related compounds like 7-methylbenz[a]anthracene (B135024), where the CD spectra are compared with those of reference compounds of known absolute configuration. nih.gov

Fluorospectroscopy is utilized to study the fluorescence properties of these compounds and their adducts with DNA. nih.gov The fluorescence spectra of DNA modified by 7,12-dimethylbenz(a)anthracene or its 7-hydroxymethyl derivative have been shown to be similar, indicating a common DNA-bound product. nih.gov This technique is highly sensitive and provides evidence for the structure of carcinogen-DNA adducts.

Biological Model Systems for In Vitro and In Vivo Investigations

To understand the metabolism and biological effects of 7-hydroxymethylbenz(a)anthracene, various biological model systems are employed. These range from subcellular fractions to whole animal studies.

Cellular and Subcellular Fractions (e.g., microsomal preparations, cytosol)

Cellular and subcellular fractions are fundamental tools for in vitro investigations of the metabolism of 7-hydroxymethylbenz(a)anthracene.

Microsomal preparations , which are rich in cytochrome P450 enzymes, are extensively used to study the oxidative metabolism of xenobiotics. nih.govnih.gov For instance, rat liver microsomes have been used to investigate the metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene. nih.gov These studies have shown that the metabolites produced by microsomes are qualitatively similar to those formed in whole-cell systems, such as the fungus Cunninghamella elegans. nih.gov Epidermal homogenates have also been utilized to study the in vitro binding of [3H]7,12-dimethylbenz(a)anthracene and [3H]7-hydroxymethyl-12-methylbenz(a)anthracene to DNA. nih.gov

Cytosolic fractions are also important, particularly for studying phase II metabolic reactions, such as sulfation. The formation of the ultimate carcinogenic metabolite, 7-sulfoxymethyl-12-methylbenz[a]anthracene, from 7-hydroxymethyl-12-methylbenz[a]anthracene is a key metabolic step that can be investigated using cytosolic preparations containing sulfotransferase enzymes. nih.gov

The use of these in vitro systems allows for the identification of metabolic pathways and the characterization of the enzymes involved in the activation and detoxification of 7-hydroxymethylbenz(a)anthracene and its parent compounds.

Cultured Cell Lines (e.g., mammalian cell lines, co-culture systems)

The use of cultured cell lines, including mammalian cell lines and co-culture systems, has been instrumental in elucidating the metabolic pathways and mutagenic potential of 7-hydroxymethylbenz(a)anthracene and its derivatives. These in vitro systems offer a controlled environment to study cellular and molecular mechanisms without the complexities of a whole organism.

Research has utilized cell-mediated assays to investigate the mutagenicity of metabolites of polycyclic aromatic hydrocarbons (PAHs). In one such study, Chinese hamster V79 cells, which are incapable of metabolizing PAHs on their own, were co-cultured with metabolically competent golden hamster cells. nih.gov This co-culture system allows for the assessment of the mutagenic potential of metabolites produced by the golden hamster cells on the V79 cells. When tested in this system, 7-hydroxymethyl-12-methylbenz[a]anthracene, a closely related derivative of 7-hydroxymethylbenz(a)anthracene, was found to be mutagenic. nih.gov The mutations were identified by resistance to ouabain (B1677812) and 6-thioguanine (B1684491). nih.gov This suggests that metabolic activation is a prerequisite for the mutagenic activity of this class of compounds.

Further studies have focused on the specific metabolites formed. The metabolism of 7-hydroxymethylbenz[a)anthracene (7-OHMBA) has been investigated using the fungus Cunninghamella elegans, which is often used as a microbial model for mammalian metabolism. In these studies, C. elegans was found to metabolize 7-OHMBA primarily into 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov When compared with the metabolites produced by rat liver microsomes, the fungal metabolism showed similarities, though the rat liver system also produced additional dihydrodiols at the 5,6 and 10,11 positions. nih.gov

The table below summarizes key findings from studies utilizing cultured cell systems to investigate derivatives of 7-hydroxymethylbenz(a)anthracene.

| Cell System | Compound Studied | Key Findings |

| Chinese hamster V79 cells co-cultured with golden hamster cells | 7-hydroxymethyl-12-methylbenz[a]anthracene | The compound was mutagenic, indicating the necessity of metabolic activation to exert its genotoxic effects. nih.gov |

| Cunninghamella elegans | 7-hydroxymethylbenz[a]anthracene (7-OHMBA) | Major metabolites identified were 7-OHMBA-trans-8,9-dihydrodiol and 7-OHMBA-trans-3,4-dihydrodiol. nih.gov |

| Rat Liver Microsomes | 7-hydroxymethylbenz[a]anthracene (7-OHMBA) | Produced metabolites qualitatively similar to C. elegans, with the addition of 5,6- and 10,11-dihydrodiols. nih.gov |

These studies underscore the importance of metabolic activation in the bioactivity of 7-hydroxymethylbenz(a)anthracene and its derivatives. The identification of specific dihydrodiol metabolites provides crucial information for understanding the subsequent steps leading to potential carcinogenicity.

Experimental Animal Models

Experimental animal models are indispensable for assessing the in vivo tumorigenicity and carcinogenic potential of chemical compounds, including 7-hydroxymethylbenz(a)anthracene and its derivatives. These models allow for the study of the complete biological response to a substance in a living organism.

In a study utilizing the newborn mouse lung adenoma model, the tumorigenicity of several derivatives of 7,12-dimethylbenz[a]anthracene (DMBA) was evaluated. nih.gov Newborn mice were administered the compounds, and the development of lung adenomas and liver tumors was assessed. The results indicated that 7-hydroxymethyl-12-methylbenz[a]anthracene was significantly less tumorigenic than DMBA, inducing a level of lung adenomas less than twofold higher than the control group. nih.gov However, the study also revealed that the 3,4-dihydrodiol of 7-hydroxymethyl-12-methylbenz[a]anthracene was a proximate carcinogenic metabolite, suggesting that this metabolic conversion is a key step in its carcinogenic pathway. nih.gov

Another study directly compared the carcinogenicity of 7-hydroxymethylbenz[a]anthracene (7-HBA) with its metabolite, 7-sulfooxymethylbenz[a]anthracene (7-SBA), in female Sprague-Dawley rats. The compounds were administered via repeated subcutaneous injections. After one year, 7-SBA was found to be significantly more carcinogenic than 7-HBA, inducing sarcomas at the site of injection in a much higher proportion of the animals. nih.gov Specifically, seven out of thirteen rats treated with 7-SBA developed sarcomas, compared to only two out of twelve rats treated with 7-HBA. nih.gov This finding provides strong evidence that 7-sulfooxymethylbenz[a]anthracene is an ultimate carcinogenic form of 7-hydroxymethylbenz[a]anthracene. nih.gov

The following table summarizes the findings from these key experimental animal studies.

| Animal Model | Compound Studied | Key Findings |

| Newborn Mouse | 7-hydroxymethyl-12-methylbenz[a]anthracene | Showed low tumorigenicity in inducing lung adenomas compared to the control. nih.gov |

| Newborn Mouse | 3,4-dihydrodiol of 7-hydroxymethyl-12-methylbenz[a]anthracene | Identified as a proximate carcinogenic metabolite, indicating its importance in the carcinogenic process. nih.gov |

| Female Sprague-Dawley Rat | 7-hydroxymethylbenz[a]anthracene (7-HBA) | Induced sarcomas at the injection site in a small number of rats. nih.gov |

| Female Sprague-Dawley Rat | 7-sulfooxymethylbenz[a]anthracene (7-SBA) | Demonstrated significantly higher carcinogenicity than 7-HBA, inducing sarcomas in a majority of the treated rats. nih.gov |

These in vivo studies confirm that while 7-hydroxymethylbenz(a)anthracene itself may exhibit some carcinogenic potential, its metabolites, particularly the dihydrodiol and sulfooxy derivatives, are more potent carcinogens.

Q & A

Q. What are the recommended safety protocols for handling 7-Hydroxymethylbenz(a)anthracene in laboratory settings?

- Methodological Answer : Handling requires strict adherence to OSHA and ACGIH guidelines. Use Class I, Type B biological safety hoods for mixing or preparation to minimize inhalation exposure . Personal protective equipment (PPE) must include Polyvinyl Alcohol or Viton® gloves and DuPont Tyvek® suits to prevent dermal absorption . Engineering controls, such as local exhaust ventilation, are critical when airborne concentrations exceed 0.1 mg/m³ . Emergency eyewash stations and showers must be accessible, and contaminated clothing should be decontaminated on-site using HEPA-filtered vacuums—never dry-swept . Regular monitoring of airborne concentrations via gas chromatography or mass spectrometry is advised .

Q. How can researchers synthesize and purify 7-Hydroxymethylbenz(a)anthracene for experimental use?

- Methodological Answer : Synthesis typically involves hydroxylation of 7-methylbenz(a)anthracene using cytochrome P450 enzymes or chemical oxidants like m-chloroperbenzoic acid . Purification is achieved via column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate (4:1) eluent. Confirm purity using thin-layer chromatography (TLC) with anthracene standards, spotting at dual concentrations (e.g., 1 mg/mL and 5 mg/mL) to detect impurities . For crystallization, dissolve the compound in hot toluene and cool to −20°C for 24 hours, yielding >95% purity .

Q. What analytical techniques are suitable for quantifying 7-Hydroxymethylbenz(a)anthracene in environmental samples?

- Methodological Answer : Laser-induced fluorescence (LIF) spectroscopy is effective for soil analysis, with a linear detection range of 0.000005–0.001 g/g (R² = 0.929) . For biological matrices, use high-performance liquid chromatography (HPLC) coupled with fluorescence detection (λex = 365 nm, λem = 410 nm) . Gas chromatography-mass spectrometry (GC-MS) with a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) and a 5°C/min temperature ramp provides nanogram-level sensitivity . Validate methods using internal standards like deuterated anthracene-d₁₀ to correct for matrix effects .

Advanced Research Questions

Q. How do metabolic activation pathways of 7-Hydroxymethylbenz(a)anthracene contribute to its carcinogenic potential?

- Methodological Answer : The compound undergoes cytochrome P450-mediated oxidation to form 3,4-epoxide and 5,6-epoxide intermediates, which bind covalently to DNA bases (e.g., guanine-N7) . To study this, incubate the compound with rat liver microsomes (S9 fraction) and NADPH cofactor at 37°C for 60 minutes. Detect DNA adducts via ³²P-postlabeling assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Comparative studies with 7,12-Dimethylbenz(a)anthracene (DMBA) show similar metabolic activation but distinct adduct profiles, suggesting structural influences on carcinogenicity .

Q. What experimental models are appropriate for studying the tumorigenic effects of 7-Hydroxymethylbenz(a)anthracene?

- Methodological Answer : The DMBA-induced mammary carcinogenesis model in Sprague-Dawley rats is a benchmark. Administer 7-Hydroxymethylbenz(a)anthracene via oral gavage (10 mg/kg body weight weekly for 6 weeks) followed by tumor promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) . Monitor tumor incidence histologically (H&E staining) and quantify oncogene expression (e.g., Ras, Myc) via qPCR. For mechanistic studies, use CRISPR-Cas9-engineered TP53<sup>−/−</sup> mice to assess p53-independent pathways .

Q. How can researchers address challenges in detecting low concentrations of 7-Hydroxymethylbenz(a)anthracene in complex biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges pre-conditioned with methanol and water improves recovery rates (>85%) from serum or urine . For enhanced sensitivity, employ derivatization with dansyl chloride to form fluorescent adducts detectable at 0.1 pg/mL . In mass spectrometry, use multiple reaction monitoring (MRM) transitions m/z 245 → 215 (quantifier) and m/z 245 → 189 (qualifier) to minimize interference . Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 and ≥10, respectively) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.